molecular formula C22H22FN3O2S B2501687 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane CAS No. 1113122-94-3

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane

Cat. No.: B2501687
CAS No.: 1113122-94-3
M. Wt: 411.5
InChI Key: VWRLJEWCVNJMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane is a complex organic compound featuring a unique combination of functional groups. This compound is part of the isoxazole family, known for its significant biological activities and therapeutic potential

Preparation Methods

The synthesis of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group and the isoxazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The isoxazole ring and trifluoromethyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane can be compared with other isoxazole derivatives, such as:

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-4-2-3-16(11-18)14-29-22-24-20-9-10-26(13-19(20)21(27)25-22)12-15-5-7-17(23)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRLJEWCVNJMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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